2-Chloro-[1,3]thiazolo[4,5-B]pyridine-6-carbonitrile
Description
Properties
IUPAC Name |
2-chloro-[1,3]thiazolo[4,5-b]pyridine-6-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClN3S/c8-7-11-6-5(12-7)1-4(2-9)3-10-6/h1,3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSUWGNPQLDZYJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1SC(=N2)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1352888-92-6 | |
| Record name | 2-chloro-[1,3]thiazolo[4,5-b]pyridine-6-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-[1,3]thiazolo[4,5-B]pyridine-6-carbonitrile typically involves the annulation of a thiazole ring to a pyridine derivative. One common method starts with the reaction of 2-chloro-3,5-dinitropyridine with 3-methyl-1,2,4-triazole-5-thiol in the presence of sodium carbonate, leading to the formation of the desired thiazolo[4,5-B]pyridine scaffold .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the synthesis generally follows similar routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-[1,3]thiazolo[4,5-B]pyridine-6-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents vary.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include thiols, amines, and other nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like sodium borohydride.
Major Products Formed
The major products formed depend on the type of reaction. For example, nucleophilic substitution can yield various substituted thiazolo[4,5-B]pyridine derivatives .
Scientific Research Applications
2-Chloro-[1,3]thiazolo[4,5-B]pyridine-6-carbonitrile has a wide range of applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anti-inflammatory, and antitumor agent.
Biological Studies: The compound is used to study enzyme inhibition and receptor binding due to its unique structure.
Industrial Applications: It is explored for use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-Chloro-[1,3]thiazolo[4,5-B]pyridine-6-carbonitrile involves its interaction with various molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The specific pathways and targets depend on the biological context in which the compound is used .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Key Observations:
Core Structure Variations: The target compound (C₇H₂ClN₃S) has a simpler bicyclic system compared to derivatives like 11a and 16a, which feature additional fused pyrimidine or quinazoline rings. Derivatives such as 5,7-dimethyl-3H-thiazolo[4,5-b]pyridin-2-one (C₈H₇N₃OS) replace the chlorine and carbonitrile groups with methyl and ketone functionalities, reducing electronegativity and altering reactivity .
Substituent Impact: Electron-withdrawing groups (e.g., Cl, CN) in the target compound may enhance electrophilic reactivity, whereas compounds like 11a and 11b incorporate aromatic aldehydes (e.g., trimethylbenzylidene), which could improve π-π stacking interactions in drug-receptor binding .
Anticancer Potential:
- 5,7-Dimethyl-3H-thiazolo[4,5-b]pyridin-2-one derivatives demonstrated cytotoxicity in vitro, with structure-activity relationships (SAR) indicating that methyl groups at C5 and C7 enhance activity .
- Compound 16a (C₂₈H₁₈N₆O₃S) showed notable anticancer and antimicrobial activity, attributed to the hydrazinyl and isoindoline-dione moieties, which may disrupt enzymatic pathways .
Antimicrobial Activity:
Limitations of the Target Compound:
- While 2-Chloro-[1,3]thiazolo[4,5-b]pyridine-6-carbonitrile is a versatile intermediate, its direct biological activity remains uncharacterized in the provided evidence. Derivatives with extended aromatic systems (e.g., 16a) or fused rings (e.g., 12) exhibit more pronounced bioactivity .
Biological Activity
2-Chloro-[1,3]thiazolo[4,5-B]pyridine-6-carbonitrile (abbreviated as 2-Cl-TPCN) is a heterocyclic compound that combines thiazole and pyridine moieties. This unique structural arrangement has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
The chemical structure of 2-Cl-TPCN includes a chlorine atom at the 2-position of the thiazole ring and a cyano group at the 6-position of the pyridine ring. Its molecular formula is , characterized by the following structural features:
- Thiazole and Pyridine Rings : These fused rings enhance the compound's reactivity and biological interactions.
- Chloro Group : This substituent can facilitate nucleophilic substitution reactions.
- Cyano Group : Known for its role in various biological activities, it also contributes to the compound's reactivity.
Antimicrobial Activity
Research indicates that derivatives of 2-Cl-TPCN exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) : Some derivatives have shown MIC values ranging from 40 to 50 µg/mL against pathogens such as E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae .
- Comparison with Antibiotics : Inhibition zones for these compounds were comparable to standard antibiotics like ceftriaxone, with diameters reaching up to 30 mm for certain strains .
Anti-inflammatory Activity
The compound has also been associated with anti-inflammatory effects:
- Mechanism of Action : Related thiazolo-pyridine derivatives have demonstrated the ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α, suggesting potential applications in managing inflammatory diseases .
- In Vivo Studies : Several studies have reported promising results in animal models, indicating a reduction in inflammation markers when treated with thiazolo derivatives .
Anticancer Activity
Preliminary findings suggest that 2-Cl-TPCN may possess anticancer properties:
- Cell Line Studies : Certain derivatives have shown IC50 values ranging from 7 to 20 µM against various cancer cell lines, indicating their potential to inhibit tumor growth .
- Targeted Pathways : The compounds appear to affect molecular pathways involved in cancer progression, including those regulating angiogenesis .
Case Studies and Research Findings
| Study | Focus | Key Findings |
|---|---|---|
| Roxana et al. (2024) | Antimicrobial Activity | Developed new derivatives with significant activity against multiple bacterial strains; MIC ranged from 40-50 µg/mL. |
| PubMed Study (2016) | Anti-inflammatory Activity | Demonstrated efficacy in reducing IL-6 and TNF-α levels in vivo. |
| ResearchGate Study (2023) | Anticancer Activity | Found IC50 values between 7-20 µM for various cancer cell lines; highlighted potential pathways for therapeutic intervention. |
Synthetic Routes
The synthesis of 2-Chl-TPCN typically involves several methods:
- Annulation Reactions : Starting with precursors like 2-chloro-3,5-dinitropyridine reacted with thiols or amines.
- One-Pot Reactions : Combining malononitrile with other reagents to form complex thiazolo-pyridine derivatives.
These synthetic approaches not only yield the desired compound but also allow for the exploration of various derivatives that may enhance biological activity.
Q & A
Basic: What are the standard synthetic routes for preparing 2-chloro-[1,3]thiazolo[4,5-b]pyridine-6-carbonitrile?
Methodological Answer:
The synthesis typically involves multi-step heterocyclic annulation. For example, a ZnCl₂-catalyzed multicomponent reaction using mercaptonitrile salts, phenacyl bromides, and ketones can yield thiazolo[4,5-b]pyridine scaffolds via Thorpe-Ziegler annulation and Friedländer condensation . Alternatively, chloroacetic acid and aromatic aldehydes in acetic anhydride/acetic acid with sodium acetate can generate fused thiazolo-pyridine derivatives (e.g., yields ~68% with IR and NMR validation) .
Key Reaction Parameters:
| Reagents/Conditions | Product Yield | Characterization Methods |
|---|---|---|
| Mercaptonitrile + Phenacyl bromide + ZnCl₂ | ~60–70% | IR, NMR, MS |
| Chloroacetic acid + Aromatic aldehydes | 68% | IR (CN stretch: ~2219 cm⁻¹), ¹H/¹³C NMR |
Basic: How is the purity and structural integrity of this compound validated?
Methodological Answer:
Purity is confirmed via HPLC (>95% by HLC methods) and elemental analysis. Structural validation relies on spectroscopic techniques:
- IR Spectroscopy : CN group absorption at ~2190–2220 cm⁻¹ .
- NMR : Distinct signals for aromatic protons (δ 7.2–8.0 ppm) and substituents (e.g., CH₃ at δ 2.2–2.4 ppm) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 386 for C₂₀H₁₀N₄O₃S) .
Advanced: How can reaction yields be optimized for thiazolo[4,5-b]pyridine derivatives?
Methodological Answer:
Yield optimization involves:
- Catalyst Screening : ZnCl₂ improves cyclization efficiency in Thorpe-Ziegler reactions .
- Solvent Selection : Acetic anhydride/acetic acid enhances electrophilic substitution in fused systems .
- Temperature Control : Reflux conditions (e.g., 2–12 hours) balance reaction completion and side-product formation .
Contradictions in Data:
- Longer reflux times (e.g., 12 hours) may degrade heat-sensitive substituents, reducing yields .
- Alternative catalysts (e.g., NaOAc vs. ZnCl₂) show variable regioselectivity in annulation .
Advanced: What structural modifications enhance the bioactivity of thiazolo[4,3-a]pyridine derivatives?
Methodological Answer:
- C6 Substitution : Introducing phenylazo groups at C6 increases anticancer activity (3-fold potency in cytotoxicity assays) .
- Electron-Withdrawing Groups : Chloro and trifluoromethyl groups improve metabolic stability and binding affinity (e.g., enzyme inhibition) .
SAR Table (Selected Derivatives):
| Substituent Position | Bioactivity (IC₅₀) | Mechanism |
|---|---|---|
| C6-Phenylazo | 10 µM (HeLa cells) | DNA intercalation |
| C2-Chloromethyl | 5 µM (Kinase X) | ATP-binding pocket inhibition |
Basic: What are the key challenges in characterizing thiazolo[4,5-b]pyridine derivatives?
Methodological Answer:
- Isomerization : Thorpe-Ziegler annulation may yield regioisomers (e.g., [4,5-b] vs. [5,4-b] positions), requiring 2D NMR (COSY, NOESY) for differentiation .
- Solubility Issues : Polar aprotic solvents (DMF/DMSO) are preferred for NMR analysis due to low aqueous solubility .
Advanced: How do computational methods aid in designing thiazolo[4,5-b]pyridine-based inhibitors?
Methodological Answer:
- Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts binding modes with target proteins (e.g., complement factor B for ophthalmic applications) .
- DFT Calculations : Optimize electronic properties (e.g., HOMO-LUMO gaps) for redox-active derivatives .
Basic: What safety precautions are required when handling this compound?
Methodological Answer:
- Toxicity : Chlorinated heterocycles may exhibit acute toxicity (LD₅₀ data pending). Use fume hoods and PPE .
- Waste Disposal : Neutralize with dilute NaOH before incineration due to sulfur and nitrogen content .
Advanced: How can contradictory bioactivity data across studies be resolved?
Methodological Answer:
- Assay Standardization : Compare cytotoxicity using consistent cell lines (e.g., HeLa vs. MCF-7 variability) .
- Metabolite Profiling : LC-MS/MS identifies active metabolites that may explain potency discrepancies .
Basic: What are the industrial applications of thiazolo[4,5-b]pyridine derivatives beyond pharmaceuticals?
Methodological Answer:
- Agrochemicals : Chlorinated derivatives act as fungicides (patent-protected formulations) .
- Materials Science : Trifluoromethyl groups enhance thermal stability in polymers .
Advanced: What emerging synthetic technologies are applicable to this scaffold?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
